Trimethyl borate
Overview
Description
Trimethyl borate is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless liquid that burns with a characteristic green flame. This compound is widely used in organic chemistry as a reagent and intermediate. It is known for its role in the preparation of sodium borohydride and as a popular reagent in various organic synthesis reactions .
Mechanism of Action
Target of Action
Trimethyl borate (TMB) is an organoboron compound with the formula B(OCH3)3 . It is primarily used as a reagent in organic chemistry . The primary targets of TMB are Grignard reagents or organolithium compounds .
Mode of Action
TMB reacts with Grignard reagents or organolithium compounds to yield dimethyl boronates . This reaction is a key step in the synthesis of boronic acids, which are useful intermediates in various cross-coupling reactions such as Suzuki coupling .
Biochemical Pathways
The reaction of TMB with Grignard reagents or organolithium compounds, followed by subsequent aqueous acid treatment, leads to the formation of corresponding boronic acids . These boronic acids or esters are useful intermediates in various cross-coupling reactions such as Suzuki coupling .
Pharmacokinetics
It is known that tmb is quite flammable and burns with a green flame . It is also known to decompose into methanol and boric acid on exposure to water .
Result of Action
The primary result of TMB’s action is the formation of boronic acids or esters, which are useful intermediates in various cross-coupling reactions . These reactions are crucial in the field of organic synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMB. For instance, TMB decomposes into methanol and boric acid on exposure to water . It is also known that TMB is quite flammable and burns with a green flame . Therefore, the presence of ignition sources and the absence of water are important environmental factors for the stability and efficacy of TMB.
Biochemical Analysis
Biochemical Properties
Trimethyl borate is a weak Lewis acid . It reacts with Grignard reagents or organolithium compounds to yield dimethyl boronates . Upon subsequent aqueous acid treatment, these yield corresponding boronic acids . These boronic acids or esters are useful intermediates in various cross-coupling reactions such as Suzuki coupling .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with Grignard reagents or organolithium compounds to form dimethyl boronates . These boronates, upon subsequent aqueous acid treatment, afford corresponding boronic acids .
Temporal Effects in Laboratory Settings
It is known to be quite stable and does not readily degrade .
Metabolic Pathways
This compound is involved in the formation of boronic acids, which are intermediates in various cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl borate can be synthesized by reacting boric acid or boric oxide with methanol. The reaction is typically catalyzed by a small amount of sulfuric acid and may require heating to facilitate the dehydration process . The general reaction is as follows: [ \text{B(OH)}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{B(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting boric acid with methanol under conditions where water is continuously removed by azeotropic distillation . This method ensures a high conversion rate and minimizes energy consumption.
Types of Reactions:
Substitution Reactions: this compound reacts with Grignard reagents or organolithium compounds to yield dimethyl boronates.
Reduction Reactions: It is a precursor to sodium borohydride through its reaction with sodium hydride in the Brown-Schlesinger process.
Common Reagents and Conditions:
Grignard Reagents: Used in the formation of boronic acids.
Sodium Hydride: Utilized in the reduction process to produce sodium borohydride.
Major Products:
Boronic Acids: Formed from the hydrolysis of dimethyl boronates.
Sodium Borohydride: Produced via the Brown-Schlesinger process.
Scientific Research Applications
Trimethyl borate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boronic acids, which are crucial intermediates in cross-coupling reactions such as Suzuki coupling.
Flame Retardants and Anti-Oxidants: As a boron source, it is used to prepare flame retardants and anti-oxidants.
Corrosion Inhibitors: It is employed in the production of corrosion inhibitors.
High-Energy Fuels: Used as a high-energy fuel in aircraft.
Comparison with Similar Compounds
Triethyl Borate (B(OCH₂CH₃)₃): Similar to trimethyl borate but with ethyl groups instead of methyl groups.
Triphenyl Borate (B(OC₆H₅)₃): Contains phenyl groups and is used in different applications compared to this compound.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to form boronic acids makes it a valuable reagent in the synthesis of complex organic molecules. Additionally, its role as a precursor to sodium borohydride highlights its importance in industrial applications .
Properties
IUPAC Name |
trimethyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECIMRULFAWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3, Array | |
Record name | TRIMETHYL BORATE | |
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Record name | TRIMETHYL BORATE | |
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DSSTOX Substance ID |
DTXSID0037738 | |
Record name | Trimethyl borate | |
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Molecular Weight |
103.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | TRIMETHYL BORATE | |
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Boiling Point |
67.5 °C, 68 °C | |
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Flash Point |
less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C | |
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Solubility |
Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction | |
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Density |
0.915 g/cu cm, Relative density (water = 1): 0.915 | |
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Vapor Density |
3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18 | |
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Color/Form |
Colorless, moisture-sensitive liquid; fumes in air | |
CAS No. |
121-43-7, 3349-42-6 | |
Record name | TRIMETHYL BORATE | |
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Melting Point |
-29.3 °C, -29 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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